N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide
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Overview
Description
N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide is a synthetic compound characterized by its complex molecular structure and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide typically involves multi-step procedures:
Starting Materials and Initial Reactions: : The synthesis often begins with commercially available precursors like 2-methoxyacetyl chloride and 3-methylphenylamine. The initial step may involve the formation of an amide bond via reaction with an amine group.
Intermediate Formation: : Subsequent steps may include cyclization reactions to form the tetrahydroquinoline core structure. This can be achieved using specific catalysts and controlled reaction conditions.
Final Assembly:
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scalability and efficiency. Methods include:
Large-scale Synthesis: : Utilizing high-throughput reactors and continuous flow systems to streamline the multi-step synthesis.
Purification Techniques: : Employing advanced purification methods, like crystallization and chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide undergoes various chemical reactions:
Oxidation: : The methoxy and amide functional groups can be susceptible to oxidation under specific conditions, leading to the formation of corresponding oxo derivatives.
Reduction: : Reduction reactions may target the sulfonamide moiety, potentially leading to the formation of amine derivatives.
Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: : Friedel-Crafts reagents, such as aluminum chloride, facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Formation of oxo-derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: : It serves as a key intermediate in organic synthesis and as a building block for more complex molecules.
Biology: : Its potential biological activity makes it a candidate for studying enzyme interactions and protein binding.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide exerts its effects is often tied to its interaction with molecular targets:
Molecular Targets: : It may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: : The compound could influence signaling pathways related to inflammation, cell growth, or apoptosis, depending on its biological activity.
Comparison with Similar Compounds
N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide can be compared with similar compounds to highlight its uniqueness:
N-(4-{[1-(2-hydroxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide: : The hydroxy derivative may exhibit different reactivity and biological activity.
N-(4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-chlorophenyl)acetamide: : Introduction of a chlorine atom can significantly alter the compound's properties.
By comparing these similar compounds, researchers can identify the unique structural features and reactivity patterns of this compound, enhancing its applications in various fields.
Properties
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]-3-methylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-14-11-17(22-15(2)25)8-9-20(14)30(27,28)23-18-7-6-16-5-4-10-24(19(16)12-18)21(26)13-29-3/h6-9,11-12,23H,4-5,10,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDKJJEYHNEQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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